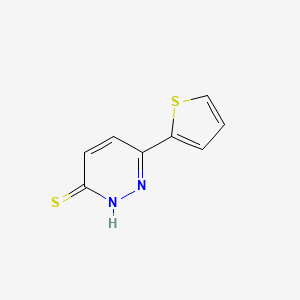
6-(チオフェン-2-イル)ピリダジン-3(2H)-チオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Thiophen-2-yl)pyridazine-3(2H)-thione is a heterocyclic compound that features both a pyridazine and a thiophene ring
科学的研究の応用
6-(Thiophen-2-yl)pyridazine-3(2H)-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antiproliferative agent in cancer therapy.
作用機序
Target of Action
Thiophene derivatives have been reported to exhibit a variety of biological activities, including antimicrobial, analgesic, anti-inflammatory, antihypertensive, and antitumor activities .
Mode of Action
It’s worth noting that thiophene derivatives have been used in the synthesis of fluorescent molecular hybrids, which display highly selective fluorescent sensing properties towards certain metal ions
Result of Action
Based on the known activities of thiophene derivatives, it’s plausible that the compound could have a range of effects, including antimicrobial, analgesic, anti-inflammatory, antihypertensive, and antitumor activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(thiophen-2-yl)pyridazine-3(2H)-thione typically involves the reaction of thienylpyridazinone with phosphorus oxybromide (POBr3). This reaction yields 3-bromo-6-(thiophen-2-yl)pyridazine, which can then be further functionalized through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions .
Industrial Production Methods
While specific industrial production methods for 6-(thiophen-2-yl)pyridazine-3(2H)-thione are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
6-(Thiophen-2-yl)pyridazine-3(2H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromine-substituted position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like organoboronic acids for substitution reactions. Typical conditions involve the use of solvents like dichloromethane or tetrahydrofuran and catalysts like palladium for cross-coupling reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine-substituted position .
類似化合物との比較
Similar Compounds
3-Methyl-6-(thiophen-2-yl)pyridazine: This compound is structurally similar but has a methyl group at the 3-position instead of a thione group.
6-(Thiophen-2-yl)pyridazin-3(2H)-one: This compound has a carbonyl group at the 3-position instead of a thione group.
Uniqueness
6-(Thiophen-2-yl)pyridazine-3(2H)-thione is unique due to the presence of the thione group, which imparts different electronic and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in materials science and medicinal chemistry .
特性
IUPAC Name |
3-thiophen-2-yl-1H-pyridazine-6-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S2/c11-8-4-3-6(9-10-8)7-2-1-5-12-7/h1-5H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNXFJICHCBSLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=S)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














